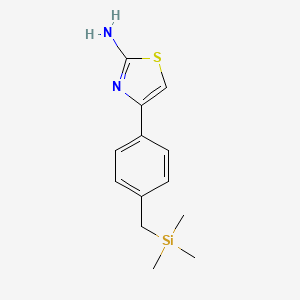
4-(4-((Trimethylsilyl)methyl)phenyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This particular compound features a trimethylsilyl group attached to a phenyl ring, which is further connected to a thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine typically involves the reaction of 4-bromophenyl thiazole derivatives with trimethylsilyl reagents. One common method includes the use of p-bromoacetophenone and thiourea in the presence of a catalyst such as iodine to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine. This intermediate is then reacted with trimethylsilyl chloride under anhydrous conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains.
科学研究应用
4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
作用机制
The mechanism of action of 4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-{4-[(trimethylsilyl)methyl]phenyl}-1,3-thiazol-2-amine is unique due to the presence of the trimethylsilyl group, which can enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties compared to other thiazole derivatives .
属性
分子式 |
C13H18N2SSi |
|---|---|
分子量 |
262.45 g/mol |
IUPAC 名称 |
4-[4-(trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H18N2SSi/c1-17(2,3)9-10-4-6-11(7-5-10)12-8-16-13(14)15-12/h4-8H,9H2,1-3H3,(H2,14,15) |
InChI 键 |
CZWWOICGMHLXJZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C2=CSC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)

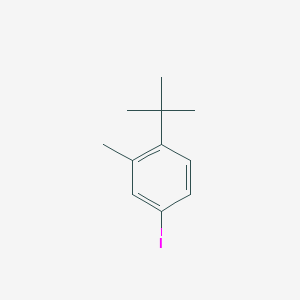

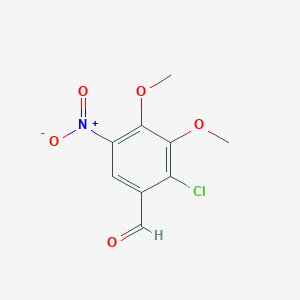
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
![1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B13499782.png)
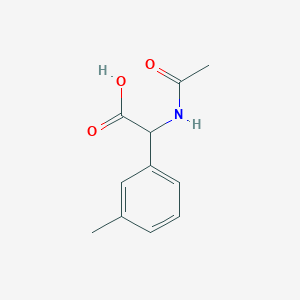
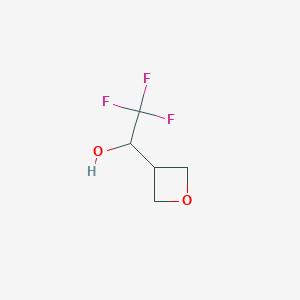
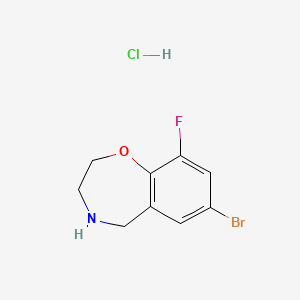
![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)
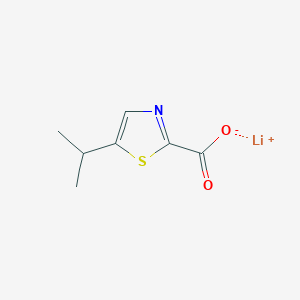
![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)
